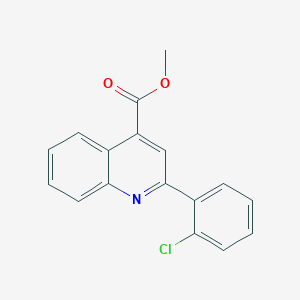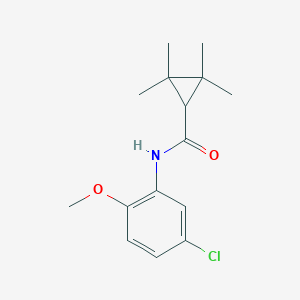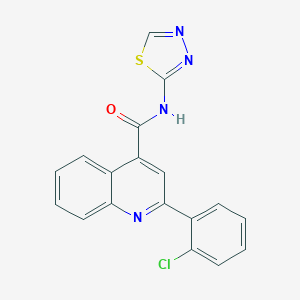![molecular formula C18H20N4O B262223 (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinase is a type of enzyme that controls cell division and is often overexpressed in cancer cells. CYC116 has shown promising results in preclinical studies and is being investigated as a potential anticancer agent.
Mécanisme D'action
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one works by inhibiting Aurora kinase, which is a type of enzyme that controls cell division and is often overexpressed in cancer cells. By inhibiting Aurora kinase, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is that it has shown promising results in preclinical studies and is being investigated as a potential anticancer agent. However, one limitation is that it may not be effective in all types of cancer and may have side effects that need to be carefully monitored.
Orientations Futures
There are several future directions for research on (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one. One direction is to investigate its effectiveness in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other diseases, such as inflammatory diseases and cardiovascular diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict its effectiveness in individual patients.
Méthodes De Synthèse
The synthesis of (6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves several steps, starting with the reaction of 4-chloro-1H-indazole with diethylamine to form N,N-diethyl-4-chloro-1H-indazole. This intermediate is then reacted with 2,4-pentanedione to form the final product, this compound.
Applications De Recherche Scientifique
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has been studied extensively in preclinical models of cancer, including breast, lung, colon, and prostate cancer. In these studies, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C18H20N4O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C18H20N4O/c1-3-22(4-2)16-7-5-13(18(23)10-16)11-19-15-6-8-17-14(9-15)12-20-21-17/h5-12,19H,3-4H2,1-2H3,(H,20,21)/b13-11+ |
Clé InChI |
GMDBNODBHBVCMN-ACCUITESSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=O)/C(=C/NC2=CC3=C(C=C2)NN=C3)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNC2=CC3=C(C=C2)NN=C3)C=C1 |
SMILES canonique |
CCN(CC)C1=CC(=O)C(=CNC2=CC3=C(C=C2)NN=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)

![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)

